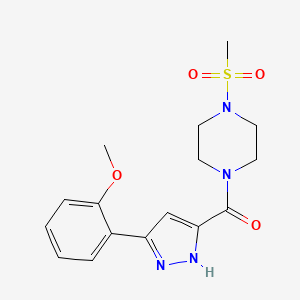![molecular formula C16H27N5O2 B14953841 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide](/img/structure/B14953841.png)
4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide is a chemical compound with the molecular formula C16H27N5O2 It is known for its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and an amino group, as well as a morpholine ring attached to a butanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide typically involves the reaction of 4,6-dimethyl-2-pyrimidinamine with N-(2-chloroethyl)morpholine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrimidine ring attacks the chloroethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or morpholine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine or morpholine derivatives.
Aplicaciones Científicas De Investigación
4-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core structure but lacks the morpholine and butanamide groups.
4-(2,6-Dimethyl-4-pyridinyl)benzoic acid: Contains a similar pyrimidine ring but with different substituents.
Uniqueness
4-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide is unique due to its combination of a pyrimidine ring with dimethyl and amino substitutions, along with a morpholine ring and a butanamide chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C16H27N5O2 |
|---|---|
Peso molecular |
321.42 g/mol |
Nombre IUPAC |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-morpholin-4-ylethyl)butanamide |
InChI |
InChI=1S/C16H27N5O2/c1-13-12-14(2)20-16(19-13)18-5-3-4-15(22)17-6-7-21-8-10-23-11-9-21/h12H,3-11H2,1-2H3,(H,17,22)(H,18,19,20) |
Clave InChI |
WLMMRWSHOPUILB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NCCCC(=O)NCCN2CCOCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B14953761.png)

![(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B14953767.png)
![2-{1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B14953772.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B14953777.png)
![Methyl 4-[7-methyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14953785.png)


![4-chloro-N-{2-[(1E)-1-cyano-2-(furan-2-yl)eth-1-en-1-yl]-4-phenyl-1,3-thiazol-5-yl}benzamide](/img/structure/B14953807.png)
![N-(2-ethoxyphenyl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide](/img/structure/B14953812.png)
![2-{[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14953818.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14953825.png)
![N-(1,3-benzodioxol-5-yl)-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14953835.png)
![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B14953838.png)
